4-Benzyl-1-ethylpiperidine
Description
Structure
3D Structure
Properties
CAS No. |
93803-30-6 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-benzyl-1-ethylpiperidine |
InChI |
InChI=1S/C14H21N/c1-2-15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
ZBKWFCQXPPFOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Benzyl 1 Ethylpiperidine and Its Analogues
Pioneering Strategies for Piperidine (B6355638) Ring Construction
The construction of the piperidine ring can be broadly categorized into two main approaches: the reduction of pyridine (B92270) precursors and the cyclization of acyclic amines. These strategies offer versatile pathways to a wide array of substituted piperidines.
Catalytic hydrogenation of pyridines and their derivatives is a fundamental and widely utilized method for piperidine synthesis. asianpubs.orgresearchgate.net This approach is attractive due to its atom economy and the ready availability of pyridine starting materials. nih.gov Modern advancements in catalysis have enabled highly selective and efficient transformations under milder conditions. rsc.org
The asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful strategy for the synthesis of chiral piperidines. dicp.ac.cndicp.ac.cn This method often employs transition metal catalysts, such as iridium and rhodium, in conjunction with chiral ligands to achieve high levels of enantioselectivity. acs.orgnih.gov The formation of the pyridinium salt enhances the susceptibility of the aromatic ring to reduction. thieme-connect.com
An iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been reported to produce a variety of α-aryl and α-heteroaryl piperidines with excellent enantioselectivity. dicp.ac.cnacs.org This method utilizes an iridium catalyst with a P,N ligand, MeO-BoQPhos, to achieve high enantiomeric ratios (er). dicp.ac.cn The reaction proceeds through the reduction of the pyridinium salt, where the stereochemical outcome is determined by the initial protonation of an enamine intermediate. dicp.ac.cn
| Substrate (N-Benzylpyridinium Salt) | Product (α-Substituted Piperidine) | Enantiomeric Ratio (er) | Yield (%) |
| α-(2-Benzothiophene) | 2-(2-Benzothiophene)piperidine | 96.6:3.4 | 89 |
| α-(Dibenzothiophene) | 2-(Dibenzothiophene)piperidine | 95.1:4.9 | 93 |
| α-(2-Thiophene) | 2-(2-Thiophene)piperidine | 96.4:3.6 | - |
| α-(2-Benzofuran) | 2-(2-Benzofuran)piperidine | 90.3:9.7 | - |
| α-(2,4-Dimethylphenyl) | 2-(2,4-Dimethylphenyl)piperidine | 97.7:2.3 | 88 |
| α-(Naphthyl) | 2-(Naphthyl)piperidine | 94.2:5.8 | - |
| α-(Phenanthrenyl) | 2-(Phenanthrenyl)piperidine | 95.6:4.4 | - |
Similarly, rhodium-catalyzed reductive transamination of pyridinium salts provides a rapid route to various chiral piperidines. dicp.ac.cn This approach introduces a chiral primary amine under reducing conditions, which facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. dicp.ac.cn This method is notable for its tolerance of reducible and coordinating functional groups. dicp.ac.cn
The synthesis of functionalized piperidines often requires chemoselective reduction methods that can hydrogenate the pyridine ring without affecting other sensitive functional groups. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity.
The use of a commercially available rhodium compound, Rh₂O₃, has been shown to be effective for the reduction of various unprotected pyridines under mild conditions. rsc.org This catalytic system tolerates a range of functional groups, including alcohols, amines, and carbonyls. rsc.org However, functional groups that are also susceptible to reduction, such as olefins and nitro groups, may be reduced concurrently. rsc.org
Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of substituted pyridines. asianpubs.org The use of PtO₂ in glacial acetic acid allows for the reduction of the pyridine ring under atmospheric pressure at room temperature. asianpubs.org This method has been successfully applied to the synthesis of various piperidine derivatives, including those with aryl substituents. asianpubs.org One-pot sequential Suzuki–Miyaura coupling and hydrogenation reactions have also been developed for the synthesis of functionalized piperidines under mild conditions. nih.gov
| Catalyst | Substrate | Functional Group Tolerance | Conditions |
| Rh₂O₃ | Unprotected Pyridines | Alcohols, Amines, Carbonyls | Mild |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | Aryl groups | Glacial Acetic Acid, Room Temperature |
Intramolecular cyclization reactions provide a powerful alternative to hydrogenation for the construction of the piperidine ring. nih.gov These methods involve the formation of a C-N or C-C bond in an acyclic precursor to close the six-membered ring. nih.gov
Radical C-H amination has emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles. nih.gov Intramolecular radical C-H amination/cyclization of linear amines can be achieved through various methods, including electrolysis and transition metal catalysis. nih.gov
One approach involves the anodic C-H bond activation of linear amines through electrolysis. nih.gov This process generates a radical cation, which, after deprotonation, forms a benzyl (B1604629) radical. Subsequent electron transfer and reaction with a tosylamide lead to the formation of the piperidine ring. nih.gov
Copper catalysis offers another avenue for radical C-H amination. In one method, a copper catalyst facilitates both N-F and C-H bond activation. nih.gov A single electron transfer leads to the formation of an N-radical, which then undergoes a 1,6-hydrogen atom transfer to generate a benzylic radical, ultimately leading to cyclization and piperidine formation. nih.gov
| Method | Key Steps | Catalyst/Reagent |
| Anodic C-H Activation | Single electron transfer, deprotonation, benzyl radical formation, cyclization | Electrolysis |
| Copper-Catalyzed N-F Activation | N-F bond cleavage, N-radical formation, 1,6-hydrogen atom transfer, cyclization | Copper Catalyst |
N-radical mediated cyclization pathways provide a direct route to the piperidine skeleton through the formation of a nitrogen-centered radical. nih.gov These reactions are often initiated by the cleavage of a weak N-X bond (where X can be a halogen, for example).
A copper-catalyzed approach utilizes the cleavage of an N-F bond to generate an N-radical. nih.gov This reactive intermediate then participates in a cyclization reaction to form the piperidine ring. Another example involves the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles in the presence of DIBAL-H to yield chiral piperidines. nih.gov Cobalt(II) catalysts have also been employed for the radical intramolecular cyclization of linear amino-aldehydes, providing another route to piperidine derivatives. nih.gov
Intramolecular Cyclization Reactions in Piperidine Scaffolding
Oxidative Amination of Non-Activated Alkenes for Piperidine Formation
A powerful strategy for constructing the piperidine ring is through the oxidative amination of non-activated alkenes. mdpi.com This method involves the difunctionalization of a double bond, leading to the simultaneous formation of a new N-heterocycle and the introduction of an oxygen-containing substituent. mdpi.com Gold(I) complexes, in conjunction with an iodine(III) oxidizing agent, have been shown to catalyze this transformation effectively. mdpi.com While this approach provides regioselective formation of substituted piperidines, the resulting products are typically racemic. mdpi.com
Another approach involves palladium catalysis, which has been successfully applied to the enantioselective oxidative amination of non-activated alkenes using a novel pyridine-oxazoline ligand. nih.gov Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins also provides a route to N-functionalized piperidines. nih.govnih.gov This method is efficient for both aromatic and aliphatic γ- and δ-alkenyl N-arylsulfonamides. nih.govnih.gov The use of more organic-soluble copper(II) salts, such as copper(II) neodecanoate, can enhance reaction efficiency, and microwave heating can reduce reaction times. nih.gov
More recently, a dual photoredox and copper catalysis system has been developed for the intermolecular oxidative amination of unactivated alkenes. nih.govrsc.org This method relies on the photochemical generation of amidyl radicals, which then add to the alkene, followed by a copper-mediated β-H elimination of the resulting alkyl radical. nih.govrsc.org This approach is notable for its mild reaction conditions and high functional group tolerance, making it applicable to both terminal and internal alkenes. nih.govrsc.org
| Method | Catalyst/Promoter | Key Features | Stereoselectivity | Source(s) |
|---|---|---|---|---|
| Gold-Catalyzed Oxidative Amination | Gold(I) complex / Iodine(III) oxidant | Difunctionalization of double bond, simultaneous N-heterocycle formation. | Racemic | mdpi.com |
| Palladium-Catalyzed Oxidative Amination | Palladium catalyst / Pyridine-oxazoline ligand | Enantioselective synthesis of substituted piperidines. | Enantioselective | nih.gov |
| Copper-Promoted Intramolecular Carboamination | Copper(II) carboxylate (e.g., neodecanoate) | Efficient for N-arylsulfonamides; microwave heating reduces reaction time. | Diastereoselective | nih.govnih.gov |
| Dual Photoredox and Copper Catalysis | Photocatalyst and Copper catalyst | Intermolecular reaction, mild conditions, high functional group tolerance. | Not specified | nih.govrsc.org |
Multicomponent Reaction Paradigms for Piperidine Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like piperidine derivatives in a single step from three or more starting materials. taylorfrancis.comresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. taylorfrancis.com
The Mannich reaction is a classic example of an MCR used for piperidine synthesis. researchgate.net It typically involves the condensation of an aldehyde, an amine, and a compound containing an active hydrogen, such as a ketone. researchgate.net A stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinone compounds, which serve as versatile intermediates for various chiral piperidine derivatives. rsc.org The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another powerful tool for constructing β-nitroamines, key precursors to substituted piperidines. researchgate.net
The Ugi reaction is another prominent MCR that can be employed for the synthesis of piperidine-containing scaffolds. acs.org This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org A two-step sequence involving an Ugi four-component reaction has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net
Various catalysts have been employed to facilitate MCRs for piperidine synthesis, including tetrabutylammonium (B224687) tribromide (TBATB), wet picric acid, and ytterbium triflate/silver triflate (Yb(OTf)3/AgOTf). taylorfrancis.comtandfonline.com Biocatalysis, using enzymes like immobilized Candida antarctica lipase (B570770) B (CALB), has also emerged as a sustainable and efficient method for the multicomponent synthesis of piperidines. rsc.org
| Reaction | Components | Key Intermediates/Products | Catalyst/Conditions | Source(s) |
|---|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino carbonyl compounds | Acid or Base catalysis | researchgate.netacs.org |
| Vinylogous Mannich Reaction | Functionalized dienolate, Aldehyde, Amine | Chiral dihydropyridinones | Stereoselective conditions | rsc.orgscispace.com |
| Nitro-Mannich (Aza-Henry) Reaction | Nitroalkane, Imine | β-Nitroamines | Various catalysts | researchgate.net |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amides | Typically uncatalyzed | acs.orgwikipedia.org |
| Biocatalytic MCR | Benzaldehyde, Aniline, Acetoacetate ester | Clinically valuable piperidines | Immobilized Candida antarctica lipase B (CALB) | rsc.org |
Advanced Functionalization and Derivatization of Piperidine Nuclei
Once the core piperidine ring is formed, further functionalization is often necessary to achieve the desired substitution pattern, as seen in 4-Benzyl-1-ethylpiperidine. This section delves into the strategic introduction of substituents and the use of protecting groups to facilitate complex syntheses.
Strategic Introduction of N-Alkyl (e.g., Ethyl) and C-Benzyl Moieties
The introduction of N-alkyl and C-benzyl groups onto the piperidine ring is a crucial step in the synthesis of this compound. N-alkylation of piperidines can be achieved through various methods, including reaction with alkyl halides. researchgate.net The stereochemistry of N-alkylation can be influenced by the nature of the alkylating agent and the substituents already present on the piperidine ring. For instance, N-methylation often proceeds via preferential axial attack, while N-phenacylation tends to occur through equatorial attack. cdnsciencepub.com
C-benzylation, particularly at the 4-position of the piperidine ring, can be accomplished through several synthetic strategies. One approach involves the use of organometallic reagents. The lithiation of N-Boc piperidine at the α-position, followed by reaction with an electrophile, is a well-established method for introducing substituents. rsc.org While direct C-H functionalization at other positions can be challenging, indirect methods have been developed. For example, a recent two-step process combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis to introduce functional groups at various positions on the piperidine ring. news-medical.net
Precursor Chemistry and Stereocontrolled Intermediate Transformations
The stereocontrolled synthesis of substituted piperidines often relies on the careful design and transformation of precursor molecules. Chiral non-racemic starting materials can be used to construct the piperidine framework through ring-closing processes. rsc.org For instance, β-amino carbonyl compounds, which can be prepared with high diastereo- and enantioselectivity via a Mannich reaction using a chiral auxiliary like (+)-(S,S)-pseudoephedrine, are valuable precursors for densely substituted piperidines. rsc.org
The kinetic resolution of racemic piperidine derivatives is another powerful strategy for accessing enantioenriched products. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and the chiral ligand sparteine (B1682161) allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. acs.org The resulting enantioenriched 4-methylenepiperidines can then be further functionalized to introduce a variety of substituents at the 4-position. acs.org
Application of Protecting Group Strategies in Complex Piperidine Synthesis
In the synthesis of complex molecules like functionalized piperidines, protecting groups are essential tools for temporarily masking reactive functional groups, thereby enabling selective transformations at other sites within the molecule. jocpr.com The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the nitrogen atom of the piperidine ring. wikipedia.org It is stable under a variety of reaction conditions but can be readily removed with strong acids. wikipedia.org The use of the N-Boc group allows for selective functionalization at other positions of the piperidine ring without interference from the nitrogen atom. nih.gov
For example, in the synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via the Ugi reaction, a Boc-protected piperidone can be used as the carbonyl component. acs.org After the Ugi reaction, the Boc group can be deprotected to allow for further diversification at the nitrogen atom. acs.org Similarly, in the synthesis of 3-amino substituted piperidines from L-glutamic acid, the N-Boc group is used to protect the amino functionality during the multi-step synthesis. researchgate.net The choice of protecting group and the deprotection strategy are critical for the successful synthesis of complex piperidine derivatives. creative-peptides.com Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in multi-step syntheses. jocpr.com
In Depth Structure Activity Relationship Sar Analyses of N Benzylpiperidine and N Ethylpiperidine Derivatives
Quantitative and Qualitative Elucidation of Structural Determinants for Biological Activity
The biological activity of N-benzylpiperidine derivatives is intricately linked to their structural and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in developing mathematical models that correlate molecular descriptors with biological outcomes, such as inhibitory activity against enzymes like acetylcholinesterase (AChE) or binding affinity to specific receptors. nih.govresearchgate.netresearchgate.net
QSAR models for N-benzylpiperidine derivatives acting as AChE inhibitors have demonstrated a strong correlation between activity and descriptors such as polar surface area (PSA), dipole moment, and molecular weight. researchgate.net These studies indicate that both steric and electronic factors are key modulators of the biochemical activity of this class of compounds. nih.gov The general form of a QSAR equation can be expressed as:
Biological Activity = function (physicochemical parameters) nih.gov
Qualitatively, specific structural motifs are recognized as essential for activity. For many targets, the core scaffold, consisting of the piperidine (B6355638) ring and the N-benzyl group, is a primary determinant. The N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold, for instance, has been identified as a potent and selective framework for sigma-1 (σ1) receptor ligands. nih.gov The unsubstituted parent compound in this series shows high affinity for σ1 receptors (Ki = 3.90 nM) and significant selectivity over the σ2 subtype. nih.gov
Further qualitative observations from SAR studies on various N-benzylpiperidine derivatives highlight several key trends:
The N-benzyl moiety is crucial for establishing interactions within the binding sites of various targets, often through π-π stacking or hydrophobic interactions. nih.gov
The piperidine ring acts as a central scaffold, and its substitution pattern dictates the orientation of other functional groups.
These quantitative and qualitative findings guide the rational design of new derivatives with enhanced potency and selectivity.
Impact of Substituent Pattern and Electronic Properties on Target Engagement
The type, position, and electronic nature of substituents on the N-benzylpiperidine scaffold profoundly influence how these molecules engage with their biological targets. Modifications can alter binding affinity, selectivity, and functional activity by modifying steric, electronic, and hydrophobic interactions.
Substituent Effects on the Benzyl (B1604629) Ring: The aromatic ring of the benzyl group is a common site for modification. The electronic properties of substituents—whether they are electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F)—can modulate the electron density of the ring and its capacity for interactions like π-π stacking or cation-π interactions.
For sigma receptor ligands, halogen substitutions on the phenylacetamide aromatic ring of N-benzylpiperidine derivatives generally increase affinity for the σ2 receptor while maintaining high affinity for the σ1 receptor. nih.gov Conversely, introducing electron-donating groups like hydroxyl (-OH) or methoxy (-OMe) leads to a moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. nih.gov
In the context of cholinesterase inhibitors, the position of substituents is critical. For a series of 1,3-dimethylbenzimidazolinone derivatives bearing an N-benzylpiperidine moiety, methyl substitution on the benzyl ring at the ortho- or meta-position resulted in activity comparable to the unsubstituted analog, whereas a para-substituted methyl group led to reduced inhibitory activity. nih.gov This suggests a specific spatial constraint within the enzyme's active site.
| Substituent on Benzyl Ring | Position | Target | Observed Effect on Activity | Reference |
| Halogen (e.g., Cl, F) | Various | σ2 Receptor | Increased Affinity | nih.gov |
| Methoxy (-OCH₃) | Para, Meta | AChE | Reduced Activity | nih.gov |
| Methyl (-CH₃) | Para | AChE | Reduced Activity | nih.gov |
| Methyl (-CH₃) | Ortho, Meta | AChE | Comparable Activity | nih.gov |
Conformational Preferences and Stereochemical Influences on SAR Profiles
The three-dimensional structure of N-benzylpiperidine derivatives is a critical factor in their biological activity, as it dictates how the molecule fits into the precisely shaped binding pocket of a target protein. This includes the conformation of the piperidine ring and the spatial orientation of its substituents.
Piperidine Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents on each carbon atom can occupy one of two positions: axial (oriented vertically, parallel to the ring's axis) or equatorial (oriented outwards from the ring's periphery). libretexts.org
There is a significant energy difference between these positions for bulky substituents. Substituents in the axial position experience destabilizing steric interactions with the other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. masterorganicchemistry.com Consequently, bulky groups like the benzyl group at the C-4 position and the ethyl group on the nitrogen atom will strongly prefer the more stable equatorial orientation. This preference ensures that the molecule adopts a specific, predictable shape, which is essential for consistent receptor binding. For 4-phenylpiperidines, the energetic preference is similar to that of analogous cyclohexanes. nih.gov
Stereochemical Influences: Stereochemistry has a crucial impact on drug action, as it can affect target binding, metabolism, and distribution. nih.gov For chiral N-benzylpiperidine derivatives, different enantiomers or diastereomers can exhibit vastly different biological activities. This occurs because the binding sites of biological targets are themselves chiral, composed of L-amino acids. One stereoisomer may fit perfectly into a binding site, allowing for optimal interactions, while its mirror image may fit poorly or not at all. For many classes of compounds, the naturally occurring stereochemical configuration is often significantly more potent than its corresponding enantiomers and diastereomers. nih.gov The specific stereochemistry determines the precise 3D arrangement of pharmacophoric features, which must be correctly oriented to engage with complementary residues in the target protein.
Analysis of Piperidine Nitrogen Basicity and Lipophilicity Contributions to SAR
The physicochemical properties of basicity and lipophilicity are fundamental drivers of both the pharmacokinetic and pharmacodynamic profiles of N-benzylpiperidine derivatives.
Piperidine Nitrogen Basicity (pKa): The nitrogen atom within the piperidine ring is typically basic, with a pKa value that allows it to be protonated at physiological pH (around 7.4). The basicity of this nitrogen is a key feature for receptor interaction. Many receptor binding sites contain acidic amino acid residues (e.g., aspartate, glutamate) that can form strong ionic bonds or hydrogen bonds with the protonated, positively charged piperidinium cation.
Calculations on benzylpiperidine derivatives show that many exist almost exclusively in their monoprotonated form at physiological pH, consistent with their high basicity. nih.gov This protonated state is often essential for forming a key interaction with the target, such as the cation-π interaction observed between the piperidine nitrogen and aromatic residues in the active site of cholinesterases. nih.gov The substituents on the piperidine ring can influence the nitrogen's pKa; electron-withdrawing groups can lower basicity, while electron-donating groups can increase it, thereby modulating the strength of this crucial ionic interaction.
Lipophilicity (LogP): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This property is critical for a drug's ability to cross biological membranes, including the blood-brain barrier.
In QSAR, lipophilicity is one of the most common parameters used to model biological activity. researchgate.net Often, a parabolic relationship is observed between LogP and activity. Initially, increasing lipophilicity can enhance activity by improving membrane permeability and hydrophobic interactions with the target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding, ultimately reducing biological activity. nih.gov For N-benzylpiperidine derivatives, optimizing lipophilicity is a balancing act: the molecule must be lipid-soluble enough to reach its target but also possess sufficient aqueous solubility to be transported in the bloodstream. SAR studies often aim to find a "sweet spot" for LogP that maximizes therapeutic efficacy.
Frontiers of Computational Chemistry and Molecular Modeling Applied to 4 Benzyl 1 Ethylpiperidine Derivatives
Quantum Mechanical and Molecular Mechanics Studies of Molecular Structure and Reactivity
Quantum mechanics (QM) and molecular mechanics (MM) are the two foundational pillars of computational chemistry. QM methods, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure and chemical bonding. MM methods, which use classical physics approximations, are computationally less expensive and ideal for studying the conformational dynamics of large molecules.
Density Functional Theory (DFT) has emerged as a leading QM method for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For derivatives of 4-Benzyl-1-ethylpiperidine, DFT calculations can illuminate key aspects of their chemical nature.
A study on the related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, utilized DFT calculations at the B3LYP/6–311++G(d,p) level to analyze its structure and reactivity. nih.gov The geometry of the molecule was optimized, and the results were found to be in good agreement with experimental X-ray diffraction data. nih.gov
Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Mulliken charge analysis provides quantitative values for the partial charges on each atom, offering further insight into the electronic distribution and potential sites for intermolecular interactions. nih.gov For instance, in the aforementioned study, the nitrogen atom of the piperidine (B6355638) ring was found to possess a significant negative charge, identifying it as a likely site for interaction with electrophiles or participation in hydrogen bonding. nih.gov
Table 1: Selected DFT-Calculated Parameters for a 4-Benzylpiperidine (B145979) Derivative
| Parameter | Description | Calculated Value | Implication |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -5.79 eV | Related to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.25 eV | Related to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.54 eV | Indicates high chemical stability and low reactivity. nih.gov |
| Mulliken Charge on N | Partial atomic charge on the piperidine nitrogen | -0.4177 e | Suggests a region of high electron density, prone to electrophilic attack. nih.gov |
Note: Data is based on the analysis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine as a representative derivative. nih.gov
The biological activity and physical properties of this compound derivatives are heavily influenced by their three-dimensional shape and flexibility. The piperidine ring is not planar and can adopt several conformations, most notably the "chair," "boat," and "twist-boat" forms. The chair conformation is generally the most stable.
Molecular Mechanics (MM) force fields are particularly well-suited for exploring the conformational space of such molecules. These methods can efficiently calculate the potential energy of thousands of different conformations, allowing for the construction of a detailed energy landscape. This landscape reveals the lowest-energy (most stable) conformations and the energy barriers required to transition between them.
For this compound, key conformational variables include:
Ring Puckering: The specific chair conformation of the piperidine ring.
Substituent Orientation: The orientation of the benzyl (B1604629) and ethyl groups (axial vs. equatorial). The bulky benzyl group is strongly preferred in the equatorial position to minimize steric hindrance.
Torsional Angles: The rotation around the single bonds connecting the benzyl group to the piperidine ring and the ethyl group to the nitrogen atom.
By mapping the energy landscape, computational studies can predict the dominant conformation in solution and provide insights into how the molecule's shape might change upon binding to a biological target.
Advanced Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.
Molecular docking simulations place the flexible ligand into the binding site of a rigid or semi-flexible receptor, systematically sampling different positions and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest-energy poses representing the most likely binding modes.
These simulations can:
Identify Key Interactions: Pinpoint specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.
Explain Selectivity: By docking a ligand into different receptors, researchers can rationalize why it binds more strongly to one target over another.
Guide Lead Optimization: Suggest chemical modifications to the ligand that could enhance binding affinity or improve selectivity.
For example, a molecular docking study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine investigated its potential as an inhibitor of SARS-CoV-2 proteins. The study identified favorable binding interactions within the active sites of viral proteins, suggesting a potential mechanism of action. nih.gov Similarly, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been evaluated as acetylcholinesterase (AChE) inhibitors, where docking would be used to understand how these molecules fit into the enzyme's active site. nih.gov
Table 2: Hypothetical Molecular Docking Results for a this compound Derivative
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Acetylcholinesterase (AChE) | -9.5 | Trp84, Tyr334 | π-π stacking with benzyl ring |
| Ser200 | Hydrogen bond with piperidine N | ||
| Phe330 | Hydrophobic interaction with ethyl group | ||
| Dopamine (B1211576) Transporter (DAT) | -8.2 | Asp79 | Ionic bond with protonated piperidine N |
| Phe326 | π-π stacking with benzyl ring |
This table is illustrative and represents typical interactions that could be identified through molecular docking.
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules.
A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which act as CCR5 receptor antagonists, successfully identified key molecular properties influencing their binding affinity. nih.gov The analysis used various physicochemical descriptors, including:
Hydrophobicity (π): The lipophilicity of substituents.
Electronic Parameters (Hammett σ): The electron-donating or electron-withdrawing nature of substituents.
Steric Parameters (Molar Refractivity, STERIMOL): The size and shape of substituents.
The study found that lipophilicity and the presence of electron-donating groups were important for high binding affinity. nih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique. In CoMFA, each molecule in a series is placed in a 3D grid. At each grid point, the steric and electrostatic fields of the molecule are calculated. These field values are then used as descriptors in a statistical analysis to build a model that relates the 3D properties of the molecules to their biological activity. The results are often visualized as 3D contour maps, highlighting regions where increasing steric bulk or changing electrostatic potential would likely increase or decrease activity.
In Silico Approaches for Reaction Mechanism Prediction and Catalyst Design
Computational chemistry is also a powerful tool for studying chemical reactions. In silico methods can be used to map out entire reaction pathways, identify transition states, and calculate activation energies, providing a level of detail that is often difficult to obtain experimentally.
For the synthesis of this compound and its derivatives, computational methods could be applied to:
Predict Reaction Mechanisms: For instance, the N-alkylation of 4-benzylpiperidine with an ethylating agent could be modeled using DFT. Calculations could compare the energetics of an S(_N)2 versus an S(_N)1 pathway, identify the transition state structure, and predict the reaction's activation energy. This helps in understanding the reaction kinetics and optimizing conditions like solvent and temperature.
Design and Optimize Catalysts: Many syntheses of piperidine derivatives involve catalytic steps, such as catalytic hydrogenation or cross-coupling reactions. Computational models can be used to study the catalytic cycle at a molecular level. For example, researchers could model the binding of reactants to a metal catalyst surface, the oxidative addition and reductive elimination steps in a cross-coupling reaction, and the factors that influence catalyst turnover and selectivity. This understanding can guide the design of more efficient and selective catalysts, reducing waste and improving reaction yields.
By simulating potential reaction pathways and catalyst-substrate interactions, computational chemistry provides a predictive framework that can significantly reduce the amount of empirical experimentation needed to develop robust and efficient synthetic routes.
Future Research Directions and Innovative Applications of 4 Benzyl 1 Ethylpiperidine in Chemical Sciences
Advancements in 4-Benzyl-1-ethylpiperidine as a Versatile Synthetic Building Block for Complex Architectures
The inherent structure of this compound offers multiple reactive sites that can be strategically exploited for the construction of intricate molecular frameworks. The piperidine (B6355638) ring can undergo various transformations, while the benzyl (B1604629) group provides a handle for a range of chemical modifications. Future research should focus on leveraging these features to synthesize novel and complex organic molecules.
One promising avenue is the use of this compound as a scaffold for the synthesis of alkaloids and other biologically active compounds. The piperidine core is a common motif in many natural products with significant pharmacological properties. By functionalizing the benzyl ring and the piperidine nitrogen, a diverse library of complex molecules can be generated. For instance, electrophilic aromatic substitution on the benzyl ring, followed by further modifications, could lead to a wide array of derivatives.
Furthermore, the development of novel synthetic methodologies utilizing this compound as a starting material is a key area for advancement. This could include the exploration of C-H activation strategies on both the benzyl and piperidine moieties to introduce new functional groups in a highly efficient and atom-economical manner. Such advancements would not only expand the chemical space accessible from this building block but also contribute to the broader field of synthetic organic chemistry.
Exploration of Novel Catalytic and Material Science Applications
The potential of this compound extends beyond its role as a synthetic intermediate. Its structural features suggest plausible applications in the realms of catalysis and material science, which are currently underexplored.
In catalysis, the tertiary amine of the ethylpiperidine group could serve as a basic catalyst or as a ligand for metal-catalyzed reactions. The development of chiral derivatives of this compound could open doors to its use in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Research in this area would involve the design and synthesis of modified this compound ligands and the evaluation of their catalytic activity and stereoselectivity in various organic transformations.
In material science, the incorporation of the this compound unit into polymeric structures could lead to materials with novel properties. The rigid piperidine ring and the aromatic benzyl group could impart specific thermal or mechanical characteristics to polymers. Furthermore, the nitrogen atom could be quaternized to create ionic polymers with potential applications as electrolytes in batteries or as components of ion-exchange membranes. Investigating the polymerization of functionalized this compound monomers and characterizing the resulting materials would be a key focus of this research direction.
Strategic Design and Synthesis of Chemically Diverse Analogues for Targeted Research
To fully harness the potential of this compound, the strategic design and synthesis of a diverse range of its analogues are crucial. This would allow for a systematic exploration of structure-activity relationships and the fine-tuning of properties for specific applications.
The synthesis of analogues could involve modifications at three key positions: the ethyl group on the piperidine nitrogen, the benzyl group at the 4-position of the piperidine ring, and the piperidine ring itself. For example, varying the length and branching of the N-alkyl substituent could modulate the steric and electronic properties of the molecule. Similarly, introducing different substituents on the phenyl ring of the benzyl group could significantly alter its reactivity and intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Benzyl-1-ethylpiperidine in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Storage: Store in a cool, dark, well-ventilated area away from oxidizers. Ensure containers are tightly sealed to avoid moisture ingress .
- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. How can researchers design experiments to assess the acute toxicity of this compound?
- Methodological Answer:
- In Vivo Models: Use OECD Guideline 423 (acute oral toxicity) with rodent models, administering graded doses (e.g., 5–2000 mg/kg) and monitoring mortality, clinical signs, and histopathology over 14 days .
- Dermal Toxicity: Apply the compound to shaved rodent skin (OECD 402) and assess erythema, edema, and systemic effects .
- Data Interpretation: Compare results with structurally similar piperidine derivatives (e.g., 4-phenylpiperidine) to infer toxicity mechanisms .
Q. What analytical techniques are most suitable for characterizing the structural integrity of this compound post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and purity. Compare spectra with NIST reference data .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak) and detects impurities .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., piperidine ring vibrations at ~2800 cm) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound derivatives?
- Methodological Answer:
- Retrosynthetic Validation: Cross-validate AI-predicted routes (e.g., using Reaxys or Pistachio databases) with small-scale trial syntheses. Adjust precursors based on yield discrepancies .
- Reaction Optimization: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) to address steric hindrance from the benzyl group .
- Data Triangulation: Combine computational docking (e.g., AutoDock) with experimental IC values to reconcile bioactivity predictions .
Q. How can the hydrazinyl and benzyl functional groups in this compound derivatives be leveraged for targeted enzyme inhibition studies?
- Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to model interactions between the hydrazinyl group and enzyme active sites (e.g., monoamine oxidases) .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified benzyl substituents (e.g., halogenated or methylated variants) to assess inhibition potency .
- Kinetic Assays: Perform fluorometric or colorimetric assays (e.g., NADH depletion) to measure inhibition constants (K) .
Q. In preclinical studies, what considerations are critical when evaluating the blood-brain barrier (BBB) permeability of this compound-based compounds?
- Methodological Answer:
- LogP Measurement: Determine octanol/water partition coefficients (logP) via shake-flask or HPLC methods. Aim for 1–3 for optimal BBB penetration .
- In Vitro Models: Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) to assess permeability coefficients (P) .
- In Vivo Imaging: Administer radiolabeled compounds (e.g., -tagged) and quantify brain-to-plasma ratios via autoradiography .
Q. How should researchers address conflicting hazard classifications for this compound across safety data sheets (SDS)?
- Methodological Answer:
- Source Verification: Cross-reference SDS from authoritative databases (e.g., ECHA, PubChem) and prioritize recent entries (post-2023) .
- In-House Testing: Conduct acute toxicity assays (OECD 423) and compare results with SDS claims to resolve discrepancies .
- Regulatory Alignment: Follow CLP (EC 1272/2008) guidelines for harmonized classification, especially if discrepancies involve EU vs. non-EU sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
